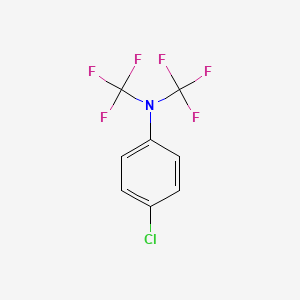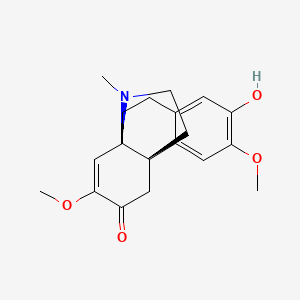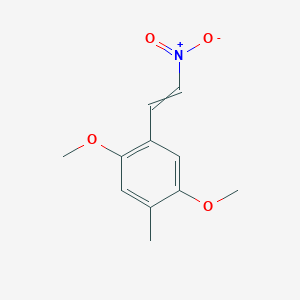
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: is an organic compound with the molecular formula C10H11NO4 . This compound is characterized by the presence of a benzene ring substituted with two methoxy groups, a methyl group, and a nitroethenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- can be achieved through several methods. One common synthetic route involves the following steps:
Formaldehyde and Ethanol Reaction: Formaldehyde reacts with ethanol to produce methanol and acetaldehyde.
Formation of β-Nitroacetaldehyde: Acetaldehyde reacts with sodium nitrite in an alkaline solution to form β-nitroacetaldehyde.
Final Reaction: β-Nitroacetaldehyde reacts with dimethyl ether to produce Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-.
Chemical Reactions Analysis
Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions .
Comparison with Similar Compounds
Similar compounds to Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- include:
Benzene, 1,4-dimethoxy-2-methyl-: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-methyl-5-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of a nitroethenyl group, affecting its reactivity and applications.
These comparisons highlight the unique reactivity and applications of Benzene, 1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)- due to its specific substitution pattern.
Properties
IUPAC Name |
1,4-dimethoxy-2-methyl-5-(2-nitroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-6-11(16-3)9(4-5-12(13)14)7-10(8)15-2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLCRKSFTSEYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
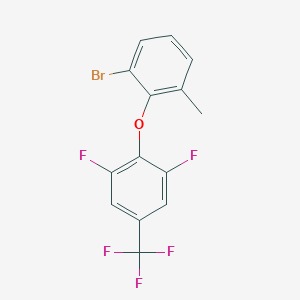

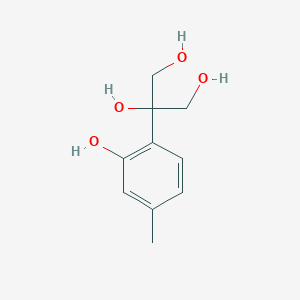
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)

![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
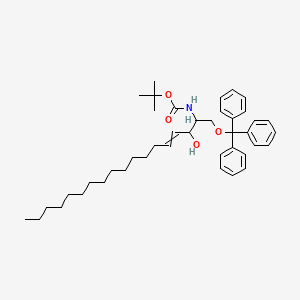
![2-Oxabicyclo[2.2.1]heptan-5-ol](/img/structure/B14080973.png)
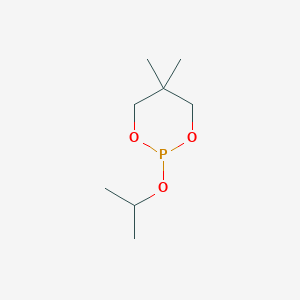
![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)
